

N-Methyl-4-phenoxybenzylamine: A Comprehensive Physicochemical and Biological Profile

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Compound of Interest

Compound Name: *N*-Methyl-4-phenoxybenzylamine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-phenoxybenzylamine is a secondary amine belonging to the benzylamine class of organic compounds. Its structure, characterized by a central benzylamine core with a phenoxy substituent at the 4-position of the benzyl ring and a methyl group on the nitrogen atom, suggests potential applications in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the physicochemical properties, potential synthetic routes, and predicted biological activity of **N**-Methyl-4-phenoxybenzylamine, drawing upon available data for the compound and its structural analogs. The information is presented to support further research and development efforts involving this molecule.

Physicochemical Properties

While experimental data for some physicochemical properties of **N**-Methyl-4-phenoxybenzylamine are not extensively reported in the public domain, a combination of database information and computational predictions allows for a comprehensive profile. The hydrochloride salt of a similar compound, 4-(4-Methylphenoxy)benzylamine, is noted to have enhanced solubility in polar solvents and stability under refrigerated conditions.

Table 1: Physicochemical Data for **N**-Methyl-4-phenoxybenzylamine

| Property | Value | Source |
|------------------------------|---|--------------------|
| IUPAC Name | N-methyl-1-(4-phenoxyphenyl)methanamine | PubChem |
| CAS Number | 169943-40-2 | PubChem |
| Molecular Formula | C ₁₄ H ₁₅ NO | PubChem |
| Molecular Weight | 213.27 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 3 | PubChem (Computed) |

Experimental Protocols

Synthesis of N-Methyl-4-phenoxybenzylamine via Reductive Amination

A plausible and widely utilized method for the synthesis of **N-Methyl-4-phenoxybenzylamine** is the reductive amination of 4-phenoxybenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the corresponding amine.

Materials:

- 4-Phenoxybenzaldehyde
- Methylamine (solution in a suitable solvent, e.g., THF or methanol)
- Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or Titanium(IV) isopropoxide/NaBH₄)

- Anhydrous solvent (e.g., Methanol, Ethanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))
- Acetic acid (catalyst, optional)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Solvents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

Procedure:

- **Imine Formation:** Dissolve 4-phenoxybenzaldehyde in an anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer. Add a solution of methylamine (typically 1.1 to 1.5 equivalents). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Reduction:** Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add the chosen reducing agent (e.g., sodium borohydride, typically 1.5 to 2.0 equivalents) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as indicated by TLC or GC-MS.
- **Work-up:** Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. If the solvent is immiscible with water (e.g., DCM or DCE), separate the organic layer. If a water-miscible solvent was used (e.g., methanol), remove the solvent under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product. The crude **N-Methyl-4-phenoxybenzylamine** can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Determination of Physicochemical Properties

Standard experimental protocols for determining key physicochemical properties include:

- Melting Point: Determined using a calibrated melting point apparatus.
- Boiling Point: Determined by distillation at a specific pressure.
- Solubility: Assessed by dissolving the compound in various solvents at a known concentration and temperature, often quantified by techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- LogP (Octanol-Water Partition Coefficient): Experimentally determined using the shake-flask method or estimated by reversed-phase HPLC.

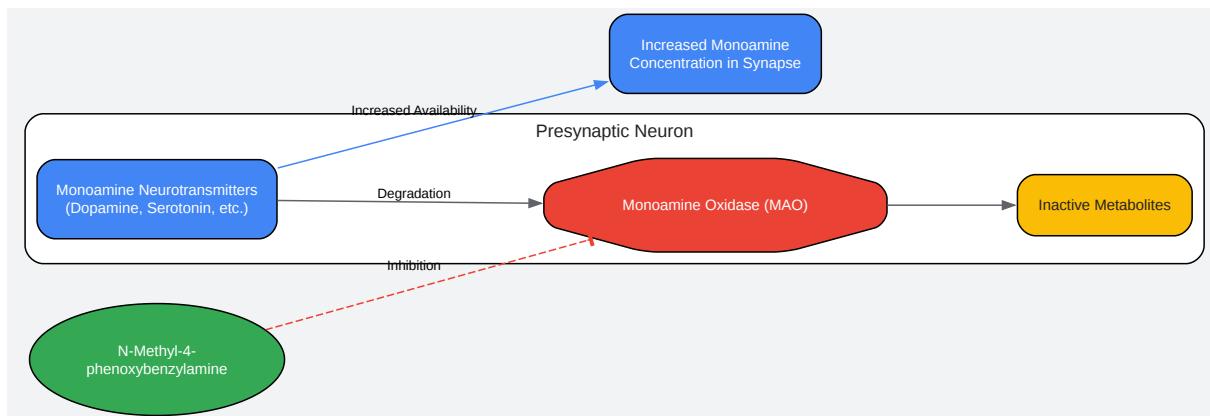
Potential Biological Activity and Signaling Pathway

Based on the biological activity of structurally related compounds, **N-Methyl-4-phenoxybenzylamine** is predicted to be an inhibitor of monoamine oxidases (MAOs).^[1] MAOs are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.^[2] Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the brain, a mechanism of action for several antidepressant and anti-Parkinson's disease drugs.^[2]

A study on 4-(O-Benzylphenoxy)-N-methylbutylamine, a compound with a similar pharmacophore, demonstrated its ability to inhibit both MAO-A and MAO-B.^[1] Specifically, it was found to be a competitive inhibitor of MAO-A and a noncompetitive inhibitor of MAO-B.^[1]

Proposed Signaling Pathway: Monoamine Oxidase Inhibition

The diagram below illustrates the proposed mechanism of action for **N-Methyl-4-phenoxybenzylamine** as a monoamine oxidase inhibitor.

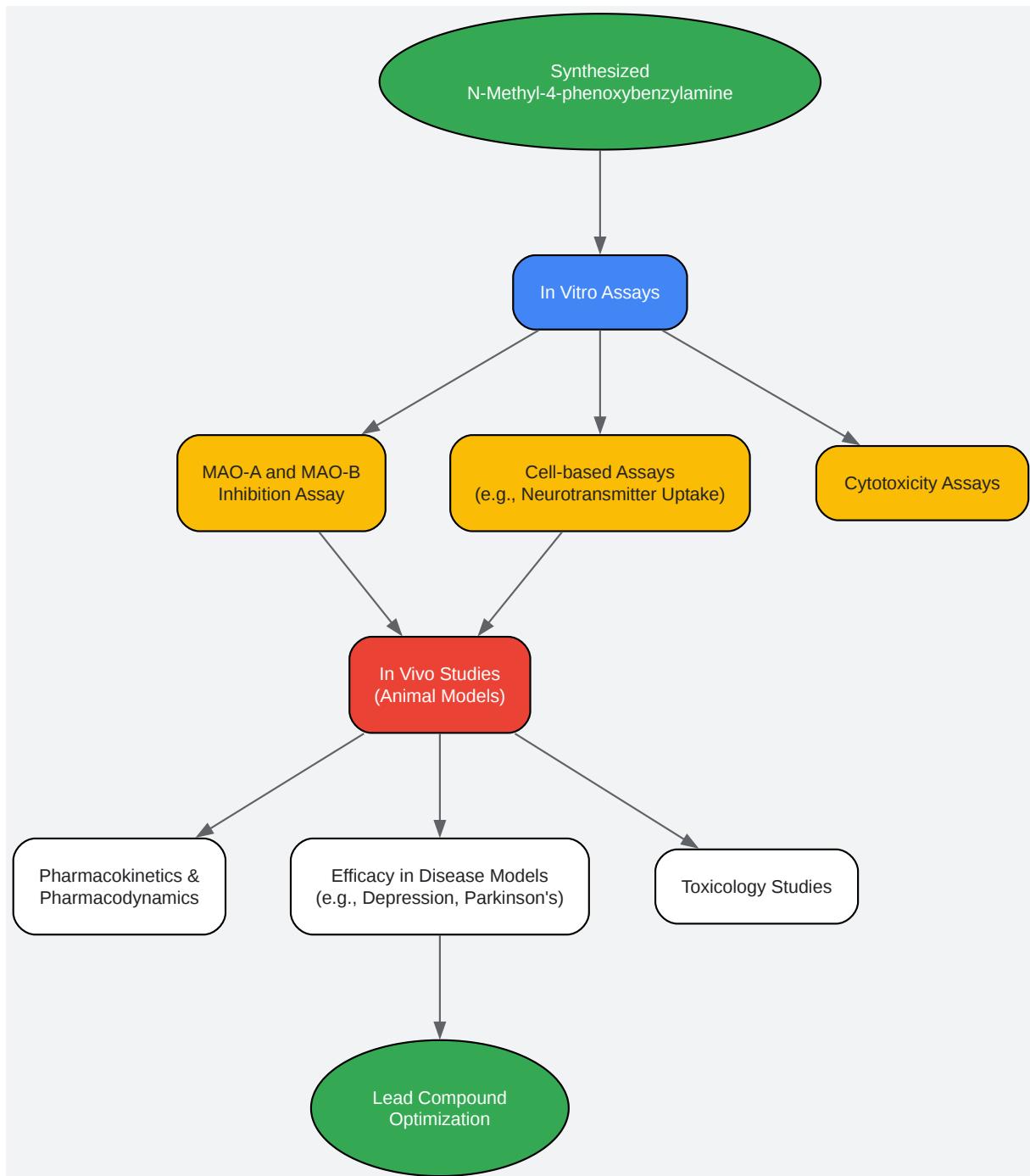


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Caption: Proposed mechanism of **N-Methyl-4-phenoxybenzylamine** as a monoamine oxidase inhibitor.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for screening the biological activity of **N-Methyl-4-phenoxybenzylamine**, with a focus on its potential as a monoamine oxidase inhibitor.

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Caption: General experimental workflow for evaluating the biological activity of **N-Methyl-4-phenoxybenzylamine**.

Conclusion

N-Methyl-4-phenoxybenzylamine presents as a molecule of interest for further investigation in the field of medicinal chemistry. The predicted physicochemical properties and established synthetic routes provide a solid foundation for its preparation and characterization. The potential for this compound to act as a monoamine oxidase inhibitor, based on the activity of structural analogs, offers a compelling rationale for its biological evaluation. The experimental protocols and workflows outlined in this guide are intended to facilitate future research into the therapeutic potential of **N-Methyl-4-phenoxybenzylamine**.

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References

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